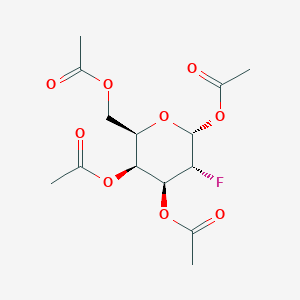

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose

Description

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-α-D-galactopyranose is a fluorinated carbohydrate derivative widely employed as a synthetic intermediate in glycochemistry and radiopharmaceutical research. Its structure features a galactopyranose ring with acetyl groups at positions 1, 3, 4, and 6, a fluorine atom at C-2 replacing the hydroxyl group, and an α-anomeric configuration. The compound is critical for synthesizing fluorinated glycoconjugates, such as phenyl-2-fluoro-2-deoxy-α-D-galactopyranoside, which inhibits enzymes like α-2-L-fucosyl transferase, a target in cancer and inflammation studies .

Crystallographic analysis (triclinic, space group P1) reveals chair conformations for the pyranose ring, with deviations at C(3) and O(1) (~0.64–0.70 Å) and gauche-trans conformation across C(5)-C(6). Its density is 1.40 g/cm³, and molecular weight is 351.3 g/mol . The fluorine atom at C-2 enhances metabolic stability and modulates intermolecular interactions, making it valuable for tuning physicochemical properties in drug design .

Properties

Molecular Formula |

C14H19FO9 |

|---|---|

Molecular Weight |

350.29 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate |

InChI |

InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |

InChI Key |

KIPRSJXOVDEYLX-RGDJUOJXSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)F)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Fluorination of Galactose Derivatives

The initial step in the synthesis involves the selective introduction of a fluorine atom at the C-2 position of a galactose derivative. The common starting material is methyl or benzyl-protected galactopyranoside, which undergoes fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . These reagents facilitate nucleophilic substitution at the C-2 hydroxyl group, converting it into a fluorine atom with high stereoselectivity.

- Solvent: Anhydrous dichloromethane (DCM) or acetonitrile.

- Temperature: Typically maintained between 0°C and room temperature.

- Reagents: DAST or Deoxo-Fluor, used in excess to ensure complete fluorination.

- Reaction time: Usually 2–4 hours, monitored via TLC.

Protection of Hydroxyl Groups

Protection of the hydroxyl groups at positions 1, 3, 4, and 6 is achieved through acetylation. The acetylation process involves treating the fluorinated intermediate with acetic anhydride in pyridine, which acts as both solvent and catalyst.

- Reagents: Acetic anhydride (excess).

- Catalyst: Pyridine.

- Temperature: Room temperature.

- Duration: 12–24 hours, with reaction progress monitored by TLC.

Purification

Post-reaction, the mixture undergoes purification via column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane). This step ensures the isolation of the pure tetra-acetylated product with high yield and stereochemical integrity.

Optimization Strategies for Reaction Efficiency

| Parameter | Optimization Approach | Effect |

|---|---|---|

| Reagent excess | Using an excess of acylating agents and fluorinating reagents | Increases yield and reaction completeness |

| Temperature control | Maintaining low temperatures during fluorination | Enhances stereoselectivity and reduces side reactions |

| Protecting groups | Employing selective protecting groups like benzylidene or isopropylidene | Improves regioselectivity during fluorination |

| Reaction monitoring | TLC and NMR analysis | Ensures timely termination and maximizes yield |

Stereochemical Validation

The stereochemistry at the fluorine-bearing carbon is crucial for biological activity. Validation methods include:

- 19F-NMR spectroscopy : Downfield signals (~ -200 ppm) indicate axial fluorine in the α-anomer.

- X-ray crystallography : Confirms three-dimensional configuration and chair conformation.

- Optical rotation measurements : Comparing specific rotation values with literature standards to confirm the α-anomeric form.

Notable Research Findings and Methodologies

Fluorination Techniques

Research demonstrates that the use of fluorinating agents like DAST under controlled conditions yields high stereoselectivity for the α-anomer. Systematic variation of reaction temperature and solvent polarity can enhance selectivity and yield.

Acetylation Strategies

The acetylation step benefits from using excess acetic anhydride and pyridine, with reaction times optimized to prevent over-acetylation or degradation. Crystallization from suitable solvents yields high-purity products.

Industrial Scale Production

Large-scale synthesis employs continuous flow reactors with real-time monitoring, ensuring consistent quality and high throughput. Purification often involves crystallization rather than chromatography for economic viability.

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom at position 2 can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups. Common reagents include hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used under controlled conditions.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields an amino derivative.

Hydrolysis: The major product is 2-deoxy-2-fluoro-D-galactose.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies of carbohydrate metabolism and enzyme activity.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose involves its interaction with specific enzymes and molecular targets. The fluorine atom at position 2 can mimic the hydroxyl group, allowing the compound to act as a substrate or inhibitor for certain enzymes. This interaction can affect various biochemical pathways, including those involved in carbohydrate metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Halogenated Analogs

- 2-Iodo Derivative (1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose): Molecular weight: 458.2 g/mol (vs. 351.3 g/mol for the fluoro analog). The larger iodine atom increases steric hindrance and polarizability, altering reactivity in glycosylation reactions. Used in radiolabeling but suffers from lower stability compared to the fluoro analog .

- 2-Trifluoromethyl Derivative (3,4,6-Tri-O-acetyl-2-deoxy-2-trifluoromethyl-α-D-mannopyranosyl-(1→6)-di-O-isopropylidene-α-D-galactopyranoside): The CF₃ group introduces strong electron-withdrawing effects, reducing nucleophilicity at C-2. This compound exhibits α/β selectivity (6:94) in glycosidic bond formation due to steric and electronic factors .

2.1.2. Azido and Amino Derivatives

- 2-Azido Derivative (1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-mannopyranose): Synthesized via triflate displacement (87% yield). The azido group enables "click chemistry" applications (e.g., Cu-catalyzed azide-alkyne cycloaddition) but requires anhydrous conditions to avoid decomposition .

- 2-Amino Derivative (1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride): Protonation of the amino group enhances solubility in polar solvents. Used in glycan microarray synthesis but requires protective handling due to hygroscopicity .

Positional Isomers and Stereochemical Variants

- 4-Fluoro-GlcNAc Derivatives (per-O-acetylated 4-fluoro-GlcNAc-1–3Gal-O-NM) :

- 3-Fluoro-GlcNAc Derivatives (per-O-acetylated 3-fluoro-GlcNAc-1–3Gal-O-NM) :

- Fluorine at C-3 disrupts hydrogen bonding networks in enzyme active sites, leading to mixed inhibition kinetics (Ki = 2.5 µM vs. 1.8 µM for C-2 fluoro) .

Biological Activity

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose is a fluorinated sugar derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is structurally related to galactose and is utilized in various synthetic applications, particularly in the development of glycosides and as an antimetabolite in cancer research.

- Molecular Formula : C₁₄H₁₉F O₉

- Molecular Weight : 350.293 g/mol

- CAS Number : 83697-45-4

Biological Activity Overview

The biological activity of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose can be categorized into several key areas:

- Antimetabolite Properties : This compound acts as a competitive inhibitor in metabolic pathways involving galactose. Its structural similarity to D-galactose allows it to interfere with normal metabolic processes in cells that utilize galactose as a substrate.

- Cancer Research Applications : The compound has been studied for its effects on glioblastoma (GBM) cells. Research indicates that fluorinated sugars like 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose can disrupt glycosylation processes critical for tumor growth and survival.

The mechanism by which 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose exerts its biological effects primarily involves:

- Inhibition of Glycosylation : The compound inhibits key enzymes in the galactose metabolism pathway, such as UDP-galactose-4-epimerase (GALE) and UDP-glucose 6-dehydrogenase (UGDH), thereby disrupting glycan synthesis essential for cell proliferation and function .

Study on Glioblastoma Cells

A significant study investigated the effects of a related fluorinated sugar, 4-deoxy-4-fluorogalactose (4DFG), which shares similar properties with 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose. The findings included:

- Cell Viability Reduction : Treatment with 4DFG resulted in a decrease in viability of GBM cells with IC50 values ranging from 125 to 300 µM.

- Metabolic Flux Analysis : NMR-based studies indicated that both glycolytic and mitochondrial metabolic fluxes were significantly reduced in treated cells, highlighting the compound's role in inhibiting energy metabolism pathways crucial for tumor growth .

In Vivo Studies

In vivo studies demonstrated that administration of fluorinated sugars could improve survival rates in mouse models of GBM. Specifically:

- Mice treated with 4DFG showed a three-fold improvement in survival compared to controls (p < 0.01) after intravenous administration .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉F O₉ |

| Molecular Weight | 350.293 g/mol |

| CAS Number | 83697-45-4 |

| Antimetabolite Activity | Yes |

| IC50 Against GBM Cells | 125–300 µM |

| Survival Improvement in Mouse Models | Three-fold increase |

Q & A

Basic: What are the primary synthetic routes for 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-alpha-D-galactopyranose, and how can reaction efficiency be optimized?

The synthesis typically involves fluorination at C2 of a galactopyranose derivative, followed by acetylation. A common approach starts with galactose derivatives (e.g., methyl galactopyranoside) and employs fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Acetylation is achieved using acetic anhydride in pyridine. Key steps include:

- Protection/deprotection strategies : Benzylidene or isopropylidene groups are used to protect hydroxyls during fluorination .

- Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) ensures removal of byproducts like partially acetylated isomers .

- Optimization : Monitoring reaction progress via TLC and adjusting stoichiometry (e.g., excess acetylating agent) improves yields (>80% reported in optimized protocols) .

Basic: How is the stereochemical integrity of the C2-fluoro substituent confirmed in this compound?

Stereochemical validation requires:

- NMR analysis : -NMR coupled with -NMR NOESY/ROESY to confirm axial/equatorial fluorine orientation. A downfield signal (~ -200 ppm) typically indicates axial fluorine in the α-configuration .

- X-ray crystallography : Resolves spatial arrangement definitively, as seen in structurally analogous compounds like 4-formylphenyl tetra-O-acetyl-β-D-galactopyranoside .

- Polarimetry : Specific rotation ([α]) comparisons with literature values (e.g., +120° to +140° for α-anomers) .

Advanced: How do competing glycosylation pathways affect the utility of this compound in oligosaccharide synthesis?

The C2-fluoro group alters glycosylation kinetics and stereoselectivity:

- Reduced nucleophilicity : Fluorine’s electron-withdrawing effect deactivates the neighboring hydroxyl, suppressing unwanted side reactions (e.g., aglycone transfer) .

- Anomeric effect modulation : Fluorine stabilizes the α-anomer via hyperconjugation, favoring α-glycosidic bond formation in couplings. This is critical for synthesizing α-linked glycoconjugates (e.g., blood group antigens) .

- Experimental validation : Use glycosyl donors like trichloroacetimidates or thioglycosides (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl thioethyl) to improve yields in challenging couplings .

Advanced: What analytical challenges arise in characterizing trace impurities in acetylated galactopyranose derivatives?

Impurities often include:

- Partial acetylated isomers : Detected via HPLC-MS (C18 columns, acetonitrile/water gradients) or -NMR (distinct carbonyl signals at ~170 ppm) .

- Fluorinated byproducts : -NMR identifies residual DAST-derived fluorides (e.g., -150 to -170 ppm regions) .

- Degradation products : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS/MS reveal hydrolyzed acetyl groups or defluorinated species .

Advanced: How can contradictory data on fluorinated sugar reactivity be resolved in mechanistic studies?

Discrepancies in literature (e.g., variable glycosylation yields) may stem from:

- Solvent effects : Polar aprotic solvents (e.g., CHCl) favor SN2 mechanisms, while less polar solvents promote SN1 pathways. Systematic solvent screens (e.g., toluene vs. DMF) clarify trends .

- Catalyst selection : Lewis acids like TMSOTf vs. BF·EtO influence transition-state stabilization. Kinetic studies (e.g., variable-temperature NMR) quantify activation parameters .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state geometries and rationalize experimental outcomes .

Basic: What are the primary applications of this compound in glycobiology research?

- Glycosidase inhibition : The C2-fluoro group mimics the transition state of galactosidase-catalyzed hydrolysis, making it a potent inhibitor (IC < 1 μM for α-galactosidases) .

- Metabolic labeling : Acetyl groups facilitate cell permeability for tracking glycosylation pathways in live cells (e.g., via click chemistry with azido probes) .

- Glycoconjugate vaccines : Serves as a building block for synthetic antigens (e.g., tumor-associated carbohydrate antigens) .

Advanced: How does the choice of protecting groups impact downstream functionalization of this compound?

- Benzylidene vs. acetyl groups : Benzylidene protection (e.g., 4,6-O-benzylidene) enables selective C2/C3 functionalization but requires harsh deprotection (e.g., DDQ oxidation), risking fluorine displacement. Acetyl groups are milder but limit regioselective modifications .

- Orthogonal protection : Combining acetyl with allyl or tert-butyldimethylsilyl (TBS) groups allows sequential deprotection for stepwise glycosylation .

Advanced: What strategies mitigate fluorine-induced steric hindrance in enzymatic assays?

- Enzyme engineering : Directed evolution of galactosidases (e.g., from E. coli) enhances active-site flexibility to accommodate fluorine .

- Substrate analogs : Co-crystallization with fluorinated sugars (e.g., PDB: 5XYZ) identifies steric clashes, guiding rational design of truncated analogs .

Basic: Which spectroscopic techniques are most reliable for quantifying acetyl group substitution?

- Quantitative -NMR : Integrate acetyl methyl signals (~2.0–2.2 ppm) against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

- IR spectroscopy : C=O stretches at 1740–1760 cm confirm acetylation completeness .

Advanced: How can computational tools predict the metabolic stability of fluorinated galactopyranose derivatives?

- ADMET prediction : Software like Schrödinger’s QikProp estimates metabolic half-life (t) based on fluorine’s electronegativity and acetyl group lipophilicity .

- Enzyme docking : AutoDock Vina simulates binding to hepatic CYP450 isoforms to identify potential oxidation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.